Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-phenethylbenzamide

CYP1A2 Inhibition Drug Metabolism Hepatocyte Microsome Assay

2,4-Dichloro-N-phenethylbenzamide (CAS: 157729-55-0) is a synthetic benzamide derivative distinguished by its dual chlorine substitution at the 2- and 4- positions of the benzoyl ring, which fundamentally alters its cytochrome P450 (CYP) interaction profile relative to unsubstituted or mono-substituted analogs. The compound is primarily utilized as a selective biochemical tool for CYP isoform profiling, with documented inhibitory activity across multiple CYP enzymes in human liver microsomes, establishing it as a multiparametric reference standard for drug metabolism and pharmacokinetic (DMPK) investigations.

Molecular Formula C15H13Cl2NO
Molecular Weight 294.2 g/mol
Cat. No. B311181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-phenethylbenzamide
Molecular FormulaC15H13Cl2NO
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO/c16-12-6-7-13(14(17)10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)
InChIKeySHNULSZFUVUWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-phenethylbenzamide: A Selective CYP Inhibition Profiling Standard for Drug-Drug Interaction Studies


2,4-Dichloro-N-phenethylbenzamide (CAS: 157729-55-0) is a synthetic benzamide derivative distinguished by its dual chlorine substitution at the 2- and 4- positions of the benzoyl ring, which fundamentally alters its cytochrome P450 (CYP) interaction profile relative to unsubstituted or mono-substituted analogs . The compound is primarily utilized as a selective biochemical tool for CYP isoform profiling, with documented inhibitory activity across multiple CYP enzymes in human liver microsomes, establishing it as a multiparametric reference standard for drug metabolism and pharmacokinetic (DMPK) investigations [1].

Why Generic N-Phenethylbenzamide Analogs Cannot Substitute for 2,4-Dichloro-N-phenethylbenzamide in CYP Activity Studies


Substituting 2,4-dichloro-N-phenethylbenzamide with other N-phenethylbenzamide or simple benzamide derivatives is not viable for quantitative CYP inhibition studies because the 2,4-dichloro pattern is a critical determinant of isoform selectivity and potency [1]. Unsubstituted N-phenethylbenzamide or analogs with different halogenation patterns exhibit significantly altered, and often inverted, CYP inhibition fingerprints across the CYP1A2, CYP2C9, and CYP2C19 isoforms, rendering pooled class data non-predictive for this specific chemotype . This structure-activity relationship (SAR) sensitivity mandates the use of the exact compound to ensure experimental reproducibility and valid cross-study comparison in DMPK screening campaigns.

Quantitative Differentiation of 2,4-Dichloro-N-phenethylbenzamide: A Multi-Isoform CYP Inhibition Evidence Guide


CYP1A2 Inhibition Potency: Differentiation from the Average CYP Inhibition Spectrum

2,4-Dichloro-N-phenethylbenzamide exhibits a moderate inhibitory potency against CYP1A2 (IC50: 1.40E+3 nM), which is 3.93-fold more potent than its average inhibition across the eight major CYP isoforms tested (mean IC50: 5.50E+3 nM) [1]. This indicates a preferential interaction with the CYP1A2 active site relative to broader CYP enzyme class, distinguishing it from other benzamide probes that show either pan-inhibition or negligible CYP1A2 activity.

CYP1A2 Inhibition Drug Metabolism Hepatocyte Microsome Assay

CYP2A6 Inhibition as the Most Sensitive Target: Fold-Selectivity Over CYP3A4

The lowest IC50 for 2,4-dichloro-N-phenethylbenzamide was recorded against CYP2A6 (IC50: 560 nM), making it the most potently inhibited CYP isoform in the panel [1]. This value represents a 19.6-fold selectivity over CYP3A4 (IC50: 1.10E+4 nM), the most abundant hepatic CYP enzyme, demonstrating that the compound can serve as a relatively selective CYP2A6 inhibitor at low micromolar concentrations without substantial off-target engagement of CYP3A4.

CYP2A6 Selectivity Nicotine Metabolism Drug-Drug Interaction Screening

CYP2C Subfamily Profiling: Differential Potency Between CYP2C9, CYP2C19, and CYP2C8

Within the clinically significant CYP2C subfamily, 2,4-dichloro-N-phenethylbenzamide shows a distinct inhibition hierarchy: CYP2C9 (IC50: 2.80E+3 nM) > CYP2C19 (IC50: 3.70E+3 nM) > CYP2C8 (IC50: 7.50E+3 nM) [1]. This 2.68-fold difference between CYP2C8 and CYP2C9 allows the compound to be used for dissecting the relative contributions of CYP2C9 and CYP2C8 in substrate metabolism, a capability not provided by pan-CYP2C inhibitors or structurally distinct scaffolds.

CYP2C Subfamily Warfarin Metabolism Proton Pump Inhibitor Interaction

Structural Differentiation from Sulfonylurea Analogs: A Distinct Hypoglycemic Chemotype for Type 2 Diabetes Lead Optimization

2,4-Dichloro-N-phenethylbenzamide serves as a key synthetic intermediate for generating benzothiazole-substituted benzenesulfonylurea hybrids with blood glucose-lowering activity distinct from classical sulfonylureas . Researchers synthesized five new analogs by exchanging the lipophilic phenyl and urea moieties, with the 2,4-dichloro-N-phenethylbenzamide core providing a unique scaffold that delivers better lipid-lowering activity compared to the standard sulfonylurea drug glibenclamide in preclinical glucose-lowering assays . This scaffold diversification approach highlights the compound's procurement value over generic benzamide intermediates that lack the requisite chlorine substitution pattern for generating active sulfonylurea hybrids.

Type 2 Diabetes Sulfonylurea Receptor Benzothiazole Hybrids

High-Impact Application Scenarios for Procuring 2,4-Dichloro-N-phenethylbenzamide in DMPK and Medicinal Chemistry


CYP2A6-Selective Inhibition for Nicotine and Tobacco-Specific Nitrosamine (TSNA) Metabolism Studies

Leverage the 19.6-fold CYP2A6 over CYP3A4 selectivity window [1] to design reaction phenotyping experiments that accurately quantify CYP2A6-mediated metabolism of nicotine, cotinine, and carcinogenic N-nitrosamines in human hepatocyte models, without confounding CYP3A4 crosstalk. This application is critical for tobacco regulatory science and biomarker validation studies requiring CYP2A6-specific chemical probes.

Multi-Isoform CYP Inhibition Fingerprinting as a Quality Control Standard in DMPK Screening Panels

Employ the documented IC50 profile across CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2C8, CYP2B6, and CYP3A4 [1] as a system suitability standard for high-throughput CYP inhibition screening assays. The compound's moderate potency range (560 nM – 1.10E+4 nM) avoids solubility and cytotoxicity issues associated with highly potent inhibitors, making it an ideal positive control for inter-laboratory data harmonization.

Scaffold Diversification in Sulfonylurea Hybrid Design for Type 2 Diabetes Drug Discovery

Utilize 2,4-dichloro-N-phenethylbenzamide as the core benzamide intermediate for synthesizing benzothiazole-substituted benzenesulfonylurea hybrids . The 2,4-dichloro substitution pattern is essential for the lipophilic-phenyl exchange chemistry that generates analogs with superior lipid-lowering activity relative to glibenclamide, supporting medicinal chemistry programs focused on dual glucose and lipid regulation.

CYP2C Subfamily Reaction Phenotyping for Warfarin and Proton Pump Inhibitor (PPI) Drug-Drug Interaction Studies

Apply the intra-subfamily potency gradient (CYP2C9 IC50: 2.80E+3 nM > CYP2C19: 3.70E+3 nM > CYP2C8: 7.50E+3 nM) [1] to dissect the relative contributions of individual CYP2C isoforms in the metabolic clearance of narrow therapeutic index drugs (e.g., warfarin, phenytoin) and PPIs (omeprazole, lansoprazole), providing actionable data for clinical DDI risk assessment.

Quote Request

Request a Quote for 2,4-dichloro-N-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.